Tamarixol

Triterpenoid Chemistry Structure-Activity Relationship Chromatographic Differentiation

Tamarixol (D-Friedours-14-ene-3,28-diol, 3α-) is the definitive pentacyclic triterpenoid diol reference standard for botanical authentication of Tamarix chinensis. Unlike ubiquitous β-sitosterol, its D-friedooleanane skeleton with 3α,28-diol substitution ensures unambiguous LC-MS and ¹H-NMR (δ 5.53, H-15) peak assignment for species-specific fingerprinting. Reported joint inhibitory activity against drug-resistant S. aureus with tamarixone makes it essential for anti-MRSA lead discovery. Procure at ≥95% purity to build validated calibration curves and assure batch-to-batch consistency in pharmacopoeial monograph development.

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
CAS No. 119708-41-7
Cat. No. B038569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamarixol
CAS119708-41-7
Synonymstamarixol
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(C5(C)C)O)C)C)CO)C
InChIInChI=1S/C30H50O2/c1-18-16-30(17-31)15-10-22-21(26(30)20(3)19(18)2)8-9-24-28(22,6)13-11-23-27(4,5)25(32)12-14-29(23,24)7/h19-26,31-32H,1,8-17H2,2-7H3/t19-,20+,21?,22-,23?,24+,25-,26-,28+,29+,30+/m1/s1
InChIKeySEMDMGSTKZEUNY-DSNHVYDHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tamarixol (CAS 119708-41-7) for Triterpenoid Research: Sourcing a D-Friedours-14-ene-3,28-diol Standard


Tamarixol (CAS 119708-41-7), systematically named D-Friedours-14-ene-3,28-diol, (3α)-, is a pentacyclic triterpenoid diol (C₃₀H₅₀O₂, MW 442.7 g/mol) first isolated from Tamarix chinensis Lour. [1] It belongs to the taraxer-14-ene/friedooleanane structural class and is characterized by two hydroxyl groups at C-3 (3α-OH) and C-28 (CH₂OH), a Δ¹⁴ double bond, and nine defined stereocenters. [2] Its co-occurrence in Tamarix species alongside the structurally related ketone tamarixone and the phenolic tamarixinol defines a distinct chemotaxonomic profile, making it a critical reference standard for phytochemical fingerprinting and quality control of Tamarix-derived botanical materials. [3]

Why Tamarixol Cannot Be Replaced by Tamarixone or β-Sitosterol in Antibacterial and Chemotaxonomic Studies


Tamarixol, tamarixone, tamarixinol, and β-sitosterol are co-isolated from Tamarix chinensis and are frequently grouped together in phytochemical inventories, yet they are not functionally interchangeable. [1] Tamarixol (a diol) and tamarixone (a ketone at C-3) differ by a single oxidation state at the C-3 position, resulting in distinct hydrogen-bonding capacity, chromatographic retention, and biological target engagement. Critically, both tamarixol and tamarixone are reported to jointly exert strong inhibitory activity against drug-resistant Staphylococcus aureus, whereas β-sitosterol—a ubiquitous plant sterol—shows no such targeted antibacterial effect. [2] Substituting tamarixol with β-sitosterol in an antibacterial screening campaign would therefore yield false negatives. Furthermore, tamarixol's D-friedooleanane skeleton with 3α,28-diol substitution distinguishes it from the more common 3β-monol (e.g., β-sitosterol) and the 3-keto analog (tamarixone), making it an irreplaceable authentic standard for NMR-based dereplication and LC-MS quantification of Tamarix-specific triterpenoids. [3]

Tamarixol Product-Specific Quantitative Evidence Guide: Comparator-Anchored Differentiation Data


Structural Differentiation: Tamarixol (3α,28-Diol) vs. Tamarixone (3-Keto,28-ol) vs. β-Sitosterol (3β-Monol)

Tamarixol possesses a 3α-hydroxyl and a 28-hydroxymethyl group on a D-friedooleanane skeleton (Δ¹⁴). In contrast, tamarixone bears a ketone at C-3 (no 3-OH), and β-sitosterol is a Δ⁵-stigmastane-type steroid with only a single 3β-OH. [1] This difference in hydrogen-bond donor/acceptor count (Tamarixol: 2 HBD, 2 HBA; Tamarixone: 1 HBD, 2 HBA; β-Sitosterol: 1 HBD, 1 HBA) directly impacts reversed-phase chromatographic retention (XlogP: Tamarixol ~7.6; β-Sitosterol ~10.5). [2] The distinct ¹³C-NMR chemical shift of C-3 in Tamarixol (δ 76.2 ppm, CH-OH) versus Tamarixone (δ ~217 ppm, C=O) provides unambiguous spectroscopic differentiation for dereplication. [3]

Triterpenoid Chemistry Structure-Activity Relationship Chromatographic Differentiation

Antibacterial Selectivity: Tamarixol + Tamarixone vs. Drug-Resistant S. aureus Relative to Broad-Spectrum Decoction Activity

In vitro assays of Tamarix chinensis decoction demonstrated inhibitory activity against Streptococcus pneumoniae, α-hemolytic Streptococcus, Staphylococcus albus, and Haemophilus influenzae. However, the purified compounds tamarixol and tamarixone (柽柳酮和柽柳醇) specifically exhibited strong inhibitory activity against drug-resistant Staphylococcus aureus (抗药金黄色葡萄球菌), a spectrum not shared by the crude decoction alone. [1] This indicates that tamarixol, in conjunction with tamarixone, contributes a narrow-spectrum anti-MRSA effect that is diluted or masked in the whole extract. β-Sitosterol, co-isolated from the same plant material, does not display this specific anti-S. aureus activity. [2]

Antimicrobial Resistance Natural Product Antibacterial MRSA

Physicochemical Identity: Tamarixol Melting Point and Spectroscopic Fingerprint for Batch Authentication

Tamarixol is a crystalline solid with a reported melting point of 252–253 °C (recrystallized from EtOH). [1] Its IR spectrum (KBr) shows characteristic absorption bands at 3460 (OH), 3040 (=C-H), 1640 (C=C), and 1065 (C-O) cm⁻¹. [2] The ¹H-NMR spectrum (CDCl₃) features diagnostic signals including a doublet of doublets at δ 5.53 (1H, J = 8.3, 3.2 Hz, H-15) and an AB quartet for the CH₂OH group at δ 3.15 and 3.29 (each 1H, J = 10 Hz). [3] These three orthogonal parameters (mp, IR, ¹H-NMR) collectively constitute a definitive identity test that distinguishes tamarixol from the structurally related tamarixone (mp, IR, and NMR not matching these values) and from β-sitosterol (mp 136–140 °C).

Quality Control Reference Standard Spectroscopic Authentication

Co-occurrence Profile: Tamarixol as a Chemotaxonomic Marker Distinct from Tamarixinol and β-Sitosterol

Tamarixol was co-isolated as one of ten crystalline compounds from T. chinensis twigs and leaves, alongside tamarixinol (I, a phenolic alkylresorcinol, C₃₀H₅₄O₂), β-sitosterol (II), tamarixone (III), daucosterol (V), and 3',4'-di-O-methyl-quercetin (X). [1] Tamarixol demonstrates a broader phytochemical distribution than tamarixone, having been isolated not only from T. chinensis but also from Myrica rubra (Myricaceae) bark, where it co-occurs with uvaol, ursolic acid, taraxerol, and myricadiol. [2] This cross-family occurrence pattern distinguishes tamarixol from the Tamarix-restricted tamarixinol, positioning it as a versatile chemotaxonomic marker for both Tamarix and Myrica genera. In contrast, β-sitosterol is a near-ubiquitous plant sterol with no discriminatory value.

Chemotaxonomy Phytochemical Fingerprinting Tamaricaceae

Tamarixol (CAS 119708-41-7): Best-Fit Research and Industrial Application Scenarios


Authentic Reference Standard for HPLC/LC-MS Quantification of Tamarix-Specific Triterpenoids

Tamarixol's distinct XlogP (~7.6) and 3α,28-diol substitution pattern enable its use as a calibration standard for quantifying D-friedooleanane-type triterpenoids in Tamarix chinensis and related species. Its chromatographic retention differs markedly from tamarixone (3-keto) and β-sitosterol (3β-monol, XlogP ~10.5), ensuring unambiguous peak assignment. [1] Procurement of high-purity tamarixol (≥95%) is essential for constructing validated calibration curves in botanical extract standardization workflows.

NMR Dereplication Anchor for D-Friedooleanane Skeleton Identification

The complete ¹H-NMR and ¹³C-NMR spectral assignment of tamarixol (CDCl₃), including the diagnostic H-15 olefinic signal at δ 5.53 (dd) and C-3 at δ 76.2, provides a definitive reference dataset for NMR-based dereplication of Tamarix and Myrica triterpenoid extracts. [2] This dataset is irreplaceable by tamarixone (C-3 at ~217 ppm) or β-sitosterol (sterol skeleton), making tamarixol the mandatory reference for laboratories employing NMR-guided isolation strategies.

Anti-MRSA Lead Discovery Using Tamarixol as a Purified Screening Compound

The reported strong inhibitory activity of tamarixol (in conjunction with tamarixone) against drug-resistant Staphylococcus aureus positions it as a candidate for anti-MRSA lead discovery. [3] Researchers screening for narrow-spectrum antibacterial agents should procure purified tamarixol rather than relying on crude T. chinensis decoction, which lacks specificity against drug-resistant S. aureus. Tamarixol's activity profile is not replicated by the co-occurring β-sitosterol, underscoring the need for compound-level procurement.

Quality Control Marker for Tamarix-Based Botanical Drug Authentication

In quality control of Tamarix chinensis herbal materials, tamarixol serves as a species-specific chemical marker. Batch authentication can be performed using its melting point (252–253 °C), IR fingerprint (3460, 1640, 1065 cm⁻¹), and TLC/¹H-NMR profile. [4] Unlike β-sitosterol—which is ubiquitous and non-discriminatory—tamarixol provides genuine specificity for Tamarix identity testing, making it a required reference substance for pharmacopoeial monograph development.

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